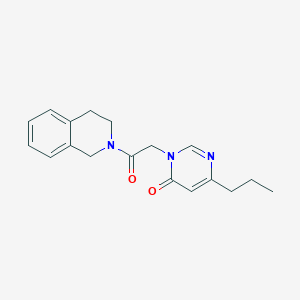

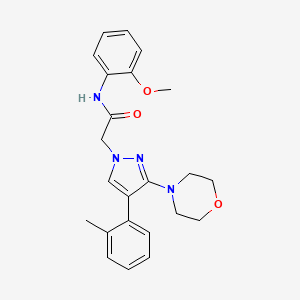

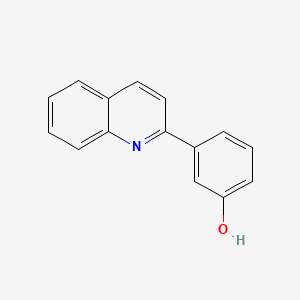

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, indoline, and pyrimidinone moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and potential reactivity of similar compounds, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of related pyrazole and pyrimidinone derivatives often involves multi-component reactions, as seen in the ultrasound-assisted synthesis of indolin-2-ones using indium(III) chloride as a catalyst in water . Similarly, the synthesis of pyrazolopyrimidines derivatives can be achieved through condensation reactions involving carboxamide and aromatic aldehydes . These methods suggest that the target compound could potentially be synthesized through a multi-component reaction involving a pyrazole derivative, an indoline derivative, and a propyl-substituted pyrimidinone under catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds often features extensive hydrogen bonding, as observed in the crystal structures of pyrimidine derivatives . These hydrogen bonds can lead to the formation of three-dimensional frameworks or two-dimensional sheets, which can significantly influence the compound's solid-state properties. The presence of multiple functional groups in the target compound suggests that it may also form a complex hydrogen-bonded network, potentially affecting its crystallinity and stability.

Chemical Reactions Analysis

Pyrazole and pyrimidinone derivatives are known to undergo a variety of chemical reactions. For instance, pyrazolopyrimidines can be transformed into different oxopyrazolinylpyridines and related pyridopyrimidines through reactions with various reagents such as hydrazine hydrate, acetic anhydride, and alkyl halides . These reactions can lead to the formation of new rings and the introduction of additional functional groups, indicating that the target compound may also be amenable to similar chemical transformations, potentially yielding a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidinone derivatives can be influenced by their molecular structures. For example, the presence of substituents such as methyl groups can affect the compound's lipophilicity and electronic properties . The target compound's propyl and dimethyl substituents are likely to increase its hydrophobic character, which could influence its solubility and membrane permeability. Additionally, the presence of multiple nitrogen atoms in the pyrazole and pyrimidinone rings may confer the ability to engage in hydrogen bonding, affecting its intermolecular interactions and solubility in various solvents.

Scientific Research Applications

One-Pot, Three-Component Synthesis :A one-pot, three-component synthesis method has been reported, offering a clean and efficient pathway to synthesize 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one derivatives. The process involves a condensation reaction of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media, marking a significant advancement in the synthesis of these derivatives (Ahadi, Mirzaei, & Bazgir, 2010).

Biological Evaluation and Theoretical Studies

Anticancer Activity and Novel Heterocyclic Compounds :Research has delved into the synthesis and anticancer activity of new heterocyclic compounds based on specific starting materials. These studies have led to the formation of various derivatives, including thiazole and oxathiepine-6-carbonitriles. The structural integrity of these compounds is confirmed through elemental and spectral data, and mechanisms have been postulated for their formation. Furthermore, the anticancer activity of representative compounds has been evaluated, showcasing the therapeutic potential of these novel compounds (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis and Properties of Indolin-3-one Derivatives :The synthesis of new indolin-3-one derivatives through reactions of specific substrates with hydrazine hydrate and methyl- or phenylhydrazines is documented. These reactions yield 2-[(3,5-diaminopyrazol-4-yl)methylidene]indolin-3-ones. Further reactions and cyclizations of these compounds result in the formation of novel heterocyclic systems, expanding the scope of heterocyclic chemistry (Masterova et al., 2009).

Novel Pyranopyrazoles and Theoretical Studies :A series of novel pyranopyrazoles have been synthesized and characterized, incorporating various spectral data. Theoretical Density Functional Theory calculations offer detailed descriptions of molecular orbitals, including spatial characteristics and atomic contributions, providing a comprehensive understanding of the compounds' molecular structure and behavior (Al-Amiery et al., 2012).

properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-propylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-4-7-18-13-20(28)26(22(23-18)27-16(3)12-15(2)24-27)14-21(29)25-11-10-17-8-5-6-9-19(17)25/h5-6,8-9,12-13H,4,7,10-11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJGWSNPAWTWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)